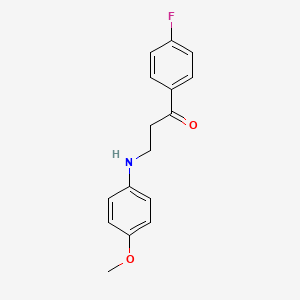

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone

Description

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone is a chalcone derivative characterized by an α,β-unsaturated ketone core with two aromatic substituents: a 4-fluorophenyl group (ring A) and a 4-methoxyanilino group (ring B). This compound belongs to the non-piperazine-substituted chalcone subclass, which has been studied for inhibitory activities against various enzymes, including those involved in viral replication or cancer pathways .

Properties

IUPAC Name |

1-(4-fluorophenyl)-3-(4-methoxyanilino)propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16FNO2/c1-20-15-8-6-14(7-9-15)18-11-10-16(19)12-2-4-13(17)5-3-12/h2-9,18H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCRBFQHOFWLTHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCC(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37155-08-1 | |

| Record name | 1-(4-FLUOROPHENYL)-3-(4-METHOXYANILINO)-1-PROPANONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone typically involves the reaction of 4-fluoroacetophenone with 4-methoxyaniline under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is usually heated to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles like hydroxide, amine, or thiol groups.

Condensation: It can participate in condensation reactions with aldehydes or ketones to form larger, more complex molecules.

Scientific Research Applications

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone has several scientific research applications:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of neurological disorders and cancer.

Materials Science: The compound is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique structural properties.

Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential biological effects.

Industrial Applications: It is used as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorophenyl and methoxyanilino groups play a crucial role in binding to these targets, modulating their activity. The compound may inhibit or activate certain pathways, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The following table summarizes key structural features and biological activities of 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone and related chalcone derivatives:

Structure–Activity Relationship (SAR) Insights

- Electronegativity and Activity : Substitution with electronegative groups (e.g., F, Cl, Br) at the para position of rings A and B correlates with enhanced inhibitory activity. For example, compound 2j (Br on ring A, F on ring B) shows the lowest IC50 (4.703 μM) among cluster 6 chalcones, while 2h (Cl on ring A, methoxy on ring B) has a higher IC50 (13.82 μM) due to reduced electronegativity .

- Methoxy vs. Hydroxy Groups : Methoxy substitution at ring B (as in the target compound) generally reduces activity compared to hydroxy groups. For instance, cardamonin (hydroxy at ortho/para positions) exhibits an IC50 of 4.35 μM, significantly lower than methoxy-substituted analogs .

- Piperazine vs. Aniline Substitution: Piperazine-containing chalcones (e.g., 3-[4-(4-Fluorophenyl)piperazin-1-yl]-1-propanone derivatives in ) often exhibit higher solubility due to the basic amine, whereas aniline derivatives like the target compound may prioritize lipophilicity for membrane penetration .

Physicochemical Properties

- Molecular Weight and Polarity: The target compound (C₁₆H₁₅F₂NO₂) has a molecular weight of 299.3 g/mol, comparable to 3-(4-chloroanilino)-1-(4-methoxyphenyl)-1-propanone (289.8 g/mol, ). The fluorine atom increases electronegativity but reduces steric bulk compared to chlorine .

Biological Activity

1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone, also known by its CAS Number 37155-08-1, is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a fluorophenyl group and a methoxyaniline moiety, which may influence its interaction with various biological targets.

Chemical Structure

The molecular formula of this compound is . Its structure can be represented as follows:

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors. The presence of the fluorine and methoxy groups can enhance its binding affinity and specificity towards various biological targets, potentially leading to modulation of enzymatic activities.

Biological Activity Overview

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities, including:

- Anticancer Properties : Some studies suggest that compounds with similar structures can induce apoptosis in cancer cells. For instance, a related compound was shown to have an IC50 value of approximately 35.45 μM, indicating significant cytotoxicity against specific cancer cell lines .

- Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes, which could be beneficial in therapeutic contexts where enzyme modulation is desired.

- Neuroprotective Effects : Preliminary findings suggest potential neuroprotective properties, although further research is needed to substantiate these claims.

Study 1: Cytotoxicity Assessment

A study evaluated the cytotoxic effects of related compounds on Spodoptera frugiperda (Sf9) cells using the MTT assay. The results indicated that treatment with similar derivatives led to significant cell death and apoptosis, marked by increased caspase-3 activity and reduced ATP levels .

Study 2: Enzyme Interaction

Another investigation focused on the interaction of methoxyaniline derivatives with specific molecular targets. It was found that these compounds could effectively bind to enzymes involved in metabolic pathways, suggesting a possible role in drug development .

Data Table: Biological Activity Comparison

| Compound Name | IC50 (μM) | Biological Activity |

|---|---|---|

| This compound | 35.45 | Induces apoptosis |

| 1-(4-Morpholinophenyl)-3-(4-fluorophenyl)-propenone | 31.97 | Induces apoptosis |

| Tolcapone | Varies | Inhibits amyloid aggregation |

Q & A

Q. What are the recommended synthetic routes for 1-(4-Fluorophenyl)-3-(4-methoxyanilino)-1-propanone?

Methodological Answer: The compound can be synthesized via a multi-step pathway:

Friedel-Crafts acylation : React 4-fluorophenylacetone with a suitable acylating agent to form the propanone backbone.

Nucleophilic substitution : Introduce the 4-methoxyanilino group via condensation with 4-methoxyaniline under basic conditions (e.g., K₂CO₃ in DMF).

Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Confirm purity via HPLC and NMR.

Key Considerations : Optimize reaction time and temperature to minimize side products like over-alkylation. Use anhydrous conditions to prevent hydrolysis of intermediates .

Q. Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign aromatic protons (δ 6.8–7.4 ppm for fluorophenyl and methoxyanilino groups) and ketone carbonyl (δ ~200 ppm).

- FT-IR : Confirm the C=O stretch (~1700 cm⁻¹) and NH/OH vibrations (~3300 cm⁻¹).

- Mass Spectrometry (HRMS) : Validate molecular weight (calculated for C₁₆H₁₅FNO₂: 288.11 g/mol).

- X-ray Crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding between NH and ketone groups) .

Advanced Research Questions

Q. How can crystallographic data contradictions arise during structural refinement, and how are they resolved?

Methodological Answer: Common issues include:

- Disorder in aromatic rings : Use SHELXL (SHELX-2018) to model partial occupancy or split positions .

- Thermal motion anisotropy : Apply anisotropic displacement parameters (ADPs) for non-hydrogen atoms.

- Twinned crystals : Analyze using the Hooft parameter or ROTAX algorithm in PLATON.

Example : A study on a structurally similar chalcone (1-(4-fluorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one) resolved dihedral angle discrepancies (7.14°–56.26°) by refining hydrogen bonding networks .

Q. How should researchers address conflicting results in apoptosis induction assays?

Methodological Answer: For IC₅₀ discrepancies (e.g., 35.45 µM vs. 31.97 µM in Sf9 cells):

Orthogonal assays : Combine MTT with Annexin V/PI flow cytometry to confirm apoptosis vs. necrosis.

Mechanistic validation : Measure caspase-3 activation (fold-change >2 indicates apoptosis) and mitochondrial membrane potential (ΔΨm) loss via JC-1 staining.

Dose-response replication : Test multiple concentrations (10–100 µM) in triplicate to ensure reproducibility.

Reference : A study on fluorophenyl-propenones demonstrated ATP depletion (~50%) and caspase-3 overexpression as hallmarks of apoptosis .

Q. What computational methods predict the reactivity of fluorophenyl-methoxyanilino propanones?

Methodological Answer:

- ONIOM (ROB3LYP/6-311++G(2df,2p):PM6) : Calculate bond dissociation enthalpies (BDEs) for C-F and C-O bonds to predict stability under oxidative conditions.

- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., DMSO vs. water) to assess solubility.

- Docking studies : Model interactions with biological targets (e.g., cytochrome P450 enzymes) using AutoDock Vina.

Case Study : Theoretical studies on phenolic propanones revealed BDEs of 85–90 kcal/mol for C-O bonds, indicating moderate oxidative stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.